Kuwanol C
Kuwanol C
Kuwanol c belongs to the class of organic compounds known as pyranoflavonoids. Pyranoflavonoids are compounds containing a pyran ring fused to a 2-phenyl-1, 4-benzopyran skeleton. Thus, kuwanol c is considered to be a flavonoid lipid molecule. Kuwanol c is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, kuwanol c is primarily located in the membrane (predicted from logP). Outside of the human body, kuwanol c can be found in fruits. This makes kuwanol c a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
123702-94-3
VCID:
VC0240967
InChI:
InChI=1S/C25H26O6/c1-14(2)5-4-9-25(3)10-8-17-21(31-25)13-22-23(24(17)29)19(28)12-20(30-22)16-7-6-15(26)11-18(16)27/h5-8,10-11,13,20,26-27,29H,4,9,12H2,1-3H3
SMILES:
CC(=CCCC1(C=CC2=C(C3=C(C=C2O1)OC(CC3=O)C4=C(C=C(C=C4)O)O)O)C)C
Molecular Formula:
C25H26O6
Molecular Weight:
422.5 g/mol
Kuwanol C
CAS No.: 123702-94-3
Main Products
VCID: VC0240967
Molecular Formula: C25H26O6
Molecular Weight: 422.5 g/mol
CAS No. | 123702-94-3 |
---|---|
Product Name | Kuwanol C |
Molecular Formula | C25H26O6 |
Molecular Weight | 422.5 g/mol |
IUPAC Name | 8-(2,4-dihydroxyphenyl)-5-hydroxy-2-methyl-2-(4-methylpent-3-enyl)-7,8-dihydropyrano[3,2-g]chromen-6-one |
Standard InChI | InChI=1S/C25H26O6/c1-14(2)5-4-9-25(3)10-8-17-21(31-25)13-22-23(24(17)29)19(28)12-20(30-22)16-7-6-15(26)11-18(16)27/h5-8,10-11,13,20,26-27,29H,4,9,12H2,1-3H3 |
Standard InChIKey | FBVQKNJIYRJQBU-UHFFFAOYSA-N |
SMILES | CC(=CCCC1(C=CC2=C(C3=C(C=C2O1)OC(CC3=O)C4=C(C=C(C=C4)O)O)O)C)C |
Canonical SMILES | CC(=CCCC1(C=CC2=C(C3=C(C=C2O1)OC(CC3=O)C4=C(C=C(C=C4)O)O)O)C)C |
Appearance | Powder |
Description | Kuwanol c belongs to the class of organic compounds known as pyranoflavonoids. Pyranoflavonoids are compounds containing a pyran ring fused to a 2-phenyl-1, 4-benzopyran skeleton. Thus, kuwanol c is considered to be a flavonoid lipid molecule. Kuwanol c is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, kuwanol c is primarily located in the membrane (predicted from logP). Outside of the human body, kuwanol c can be found in fruits. This makes kuwanol c a potential biomarker for the consumption of this food product. |
Synonyms | Kuwanol C |
PubChem Compound | 14539879 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume